molecular formula C17H18FNO B11057096 (4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Cat. No.: B11057096
M. Wt: 271.33 g/mol
InChI Key: NCFAOYHCXKLQJD-UBZWXBNLSA-N
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Description

(4S,5R)-2-(4-Fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine is a chiral oxazolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-(4-Fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with (S)-phenylglycinol in the presence of a suitable catalyst to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-(4-Fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinones, while reduction can produce amines.

Scientific Research Applications

(4S,5R)-2-(4-Fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (4S,5R)-2-(4-Fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-2-(4-Chlorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine
  • (4S,5R)-2-(4-Bromophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

Uniqueness

The presence of the fluorine atom in (4S,5R)-2-(4-Fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can influence its reactivity and interactions with biological targets, potentially leading to different applications and effects.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

(4S,5R)-2-(4-fluorophenyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C17H18FNO/c1-12-16(13-6-4-3-5-7-13)20-17(19(12)2)14-8-10-15(18)11-9-14/h3-12,16-17H,1-2H3/t12-,16-,17?/m0/s1

InChI Key

NCFAOYHCXKLQJD-UBZWXBNLSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(N1C)C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

CC1C(OC(N1C)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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